molecular formula C12H14N2O3 B8375457 ethyl 7-ethoxy-1H-indazole-5-carboxylate

ethyl 7-ethoxy-1H-indazole-5-carboxylate

Cat. No.: B8375457
M. Wt: 234.25 g/mol
InChI Key: VZWJLBZFAWICDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-ethoxy-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 7-ethoxy-1H-indazole-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-16-10-6-8(12(15)17-4-2)5-9-7-13-14-11(9)10/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

VZWJLBZFAWICDT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1NN=C2)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-hydroxy-1H-indazole-5-carboxylate (918 mg, 4.45 mmol) in DMF (35 mL) at 0° C. was added 60% oil dispersion of NaH (178 mg, 4.45 mmol). The mixture was aged for 1 hour at 0° C. before dropwise addition of a solution of iodoethane (694 mg, 0.36 mL, 4.45 mmol) in DMF (15 mL). The mixture was aged at 0° C. for several hours before removal of the ice bath. The reaction was allowed to warm to room temperature and aged overnight. The mixture was diluted with EtOAc, washed with water, saturated aqueous NaCl, dried over Na2SO4, filtered concentrated. Purify by silica gel chromatography (40 g column) eluting with 0-30% EtOAc/hexanes gradient to afford ethyl 7-ethoxy-1H-indazole-5-carboxylate (400 mg, 38%).
Quantity
918 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

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